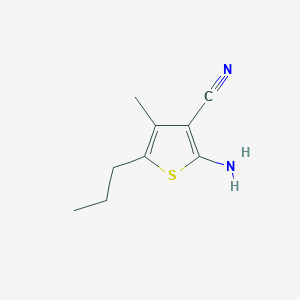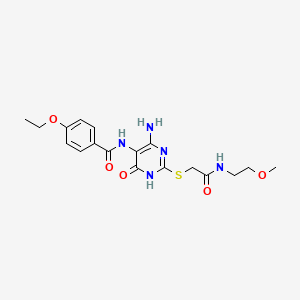![molecular formula C23H24FN3O5S B2706603 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate CAS No. 1351599-14-8](/img/structure/B2706603.png)
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This could potentially be a step in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a piperidine ring, a thioether group, and a ketone group. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of other functional groups in the molecule could potentially alter these properties.Applications De Recherche Scientifique
Supramolecular Chemistry and Coordination Polymers
The bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene (commonly referred to as “bix”) has been explored by researchers to synthesize functional coordination polymers (CPs) . These CPs are fascinating materials with diverse applications due to their unique structural properties. Let’s explore some of these applications:
a. Gas Adsorption and Separation: CPs based on bix can exhibit high surface areas and tunable pore sizes. Researchers have investigated their potential for gas adsorption and separation, including capturing greenhouse gases, such as carbon dioxide (CO₂), and selectively adsorbing other gases like hydrogen or methane.
b. Catalysis: Bix-based CPs can serve as heterogeneous catalysts. Their porous structures allow for efficient substrate binding and reaction sites. Researchers have explored their use in various catalytic processes, such as organic transformations, oxidation reactions, and photocatalysis.
c. Luminescent Materials: Bix-containing CPs often exhibit luminescent properties. These materials can be used in optoelectronic devices, sensors, and imaging applications. By tuning the ligand and metal ions, researchers can design CPs with specific emission wavelengths and quantum yields.
d. Drug Delivery: The porous nature of CPs allows for guest molecule encapsulation. Bix-based CPs have been investigated as drug carriers, enabling controlled release and targeted delivery of therapeutic agents. Their stability and biocompatibility make them promising candidates for drug delivery systems.
e. Metal Ion Sensing: Bix ligands can coordinate with metal ions, leading to the formation of CPs with metal centers. These CPs can act as metal ion sensors, detecting specific ions in solution. Researchers have explored their use in environmental monitoring and medical diagnostics.
f. Photocatalysis: Bix-based CPs can harness light energy for chemical transformations. Their semiconducting properties make them suitable for photocatalytic reactions, such as water splitting, pollutant degradation, and organic synthesis.
Safety Considerations
While 4-(1H-imidazol-1-yl)benzoic acid (the compound ) has relatively high safety profiles, it’s essential to follow laboratory safety protocols. Avoid inhalation, skin contact, or ingestion during handling. Additionally, prevent contact with strong oxidizing agents .
Propriétés
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS.C2H2O4/c22-17-5-7-18(8-6-17)27-14-21(26)24-11-9-16(10-12-24)13-25-15-23-19-3-1-2-4-20(19)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDAJWOLFHGJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)

![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)

